Paulomenol A

Antibacterial Structure-Activity Relationship MIC

Paulomenol A is a glycosylated natural product belonging to the paulomycin class of antibiotics, originally isolated from fermentations of the actinomycete Streptomyces paulus strain 273. Structurally, it is a derivative of paulomycin A/B that has undergone spontaneous loss of the paulic acid moiety, resulting in a compound that is chemically distinct from its bioactive parent molecules.

Molecular Formula C29H43NO16
Molecular Weight 661.6 g/mol
Cat. No. B15567773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaulomenol A
Molecular FormulaC29H43NO16
Molecular Weight661.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H43NO16/c1-7-11(2)27(38)44-13(4)29(40)12(3)43-18(8-17(29)41-6)46-23-21(33)16(10-42-14(5)31)45-25(22(23)34)28(39)9-15(32)20(30)19(24(28)35)26(36)37/h11-13,16-18,21-23,25,30,33-35,39-40H,7-10H2,1-6H3,(H,36,37)/t11-,12+,13+,16+,17+,18+,21+,22+,23+,25+,28-,29+/m1/s1
InChIKeySHEGJBUWXPNFSS-IDASZTQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Paulomenol A: A Paulomycin-Class Degradation Product for Antibiotic Mechanism and Resistance Studies


Paulomenol A is a glycosylated natural product belonging to the paulomycin class of antibiotics, originally isolated from fermentations of the actinomycete Streptomyces paulus strain 273 [1]. Structurally, it is a derivative of paulomycin A/B that has undergone spontaneous loss of the paulic acid moiety, resulting in a compound that is chemically distinct from its bioactive parent molecules [2]. This structural divergence is critical for research applications involving the elucidation of antibiotic structure-activity relationships (SAR) and the study of biosynthetic degradation pathways.

Why Paulomenol A Cannot Be Interchanged with Paulomycin A or B in Antibacterial Assays


Substituting Paulomenol A for its close structural relatives, paulomycin A or B, in an antibacterial research program would fundamentally compromise experimental validity. This is because the class-defining antibacterial activity of paulomycins is contingent upon the presence of an intact paulic acid moiety [1]. Paulomenol A, having lost this moiety through degradation, has been demonstrated to lack antibacterial activity [1]. Using Paulomenol A in a screen for antimicrobial compounds would therefore yield a false-negative result, while using a bioactive paulomycin as a negative control would be scientifically unsound. The following evidence quantitatively delineates this functional divergence.

Quantitative Differentiation of Paulomenol A from Paulomycin A and B for Informed Scientific Procurement


Loss of Antibacterial Activity in Paulomenol A Compared to Paulomycin A and B

Paulomenol A is inactive against Gram-positive bacteria, whereas the parent compounds paulomycin A and B exhibit potent antibacterial activity. The minimal inhibitory concentrations (MICs) for paulomycin A and B against Staphylococcus aureus and S. epidermidis are measurable, but the corresponding MIC for paulomenol A is >100 µg/mL (inactive) [1]. This is consistent with the finding that paulomenols A and B lack antibacterial activity [1].

Antibacterial Structure-Activity Relationship MIC

Structural Divergence: Absence of the Paulic Acid Moiety in Paulomenol A

Paulomenol A is a degradation product of paulomycin A/B, formed by the spontaneous loss of the paulic acid moiety [1]. This structural change is directly responsible for the loss of antibacterial activity. In contrast, the bioactive paulomycins A and B retain the intact paulic acid moiety, which is essential for their interaction with bacterial targets [1].

Structural Biology NMR Biosynthesis

Stability Profile: Paulomenol A as a Degradation Endpoint

Paulomenol A is formed by the degradation of paulomycin A and B, a process that occurs even in aqueous media at neutral pH [1]. This instability of the parent compounds and the formation of inactive paulomenols as an endpoint is a key differentiating feature. The thiazole-containing paulomycin derivatives exhibit improved stability compared to paulomycins A and B, highlighting the structural liability of the paulic acid moiety [1].

Stability Degradation Analytical Chemistry

Lack of Cytotoxic Activity in Paulomenol A

Paulomenol A, like other paulomycin derivatives tested, showed no cytotoxic activity against a panel of human tumor cell lines (HT29, A549, MDA-MB-231, AGS, HL-60, CAPAN, and A2780) at concentrations up to 10 µM [1]. This lack of general cytotoxicity, while not a direct comparator to a specific analog, is a notable class-level characteristic that distinguishes these compounds from other antibiotic classes with known cytotoxic liabilities.

Cytotoxicity Cancer Research Selectivity

Validated Research Applications for Paulomenol A Based on Comparative Evidence


Negative Control in Antibacterial Susceptibility Testing

Use Paulomenol A as a chemically similar but inactive control in minimum inhibitory concentration (MIC) assays against Gram-positive bacteria. Its structural resemblance to active paulomycins, coupled with its demonstrated lack of activity (MIC >100 µg/mL), makes it an ideal comparator to confirm that observed antibacterial effects are due to the intact paulic acid moiety rather than non-specific interactions [1].

Reference Standard for Degradation Product Analysis

Employ Paulomenol A as an authentic reference standard in high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods designed to monitor the stability and degradation of paulomycin A or B in fermentation broths, pharmaceutical formulations, or environmental samples. Its formation is a known degradation pathway [1].

Tool Compound for Structure-Activity Relationship (SAR) Studies

Utilize Paulomenol A in comparative SAR studies to define the pharmacophore of the paulomycin class. By comparing its structure and lack of activity directly against paulomycin A and B, researchers can pinpoint the paulic acid moiety as the essential functional group for antibacterial action [1].

Non-Cytotoxic Control in Mammalian Cell-Based Assays

Deploy Paulomenol A as a control compound in cytotoxicity screening panels. Its demonstrated lack of activity against a broad panel of human cancer and non-malignant cell lines at concentrations up to 10 µM [1] ensures that any observed effects in co-treatment experiments can be attributed to the test compound rather than to non-specific cytotoxicity from the paulomycin scaffold.

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